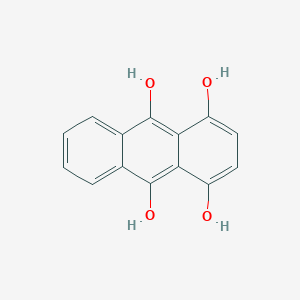

Anthracene-1,4,9,10-tetraol

Descripción

Significance of Polyhydroxylated Anthracenes in Contemporary Chemistry

Polyhydroxylated anthracenes, a class of compounds characterized by an anthracene (B1667546) core functionalized with multiple hydroxyl groups, are of considerable importance in modern chemistry. The presence of hydroxyl groups on the aromatic backbone significantly influences the electronic properties, solubility, and reactivity of the parent anthracene molecule. These characteristics make them valuable building blocks for a diverse range of applications.

The hydroxyl moieties can participate in hydrogen bonding, directing the self-assembly of molecules into ordered structures, a crucial aspect in the design of functional organic materials. Furthermore, their redox-active nature allows them to participate in electron transfer processes, making them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). mdpi.comnih.gov The ability to tune the electronic properties through the number and position of the hydroxyl groups offers a powerful tool for designing materials with specific functionalities. csic.es

Historical Context of Anthracene-1,4,9,10-tetraol in Organic Synthesis and Theoretical Studies

This compound, also known by its trivial name leucoquinizarin, has a rich history in organic synthesis. Its formation as the reduced form of quinizarin (B34044) (1,4-dihydroxyanthraquinone) has been a cornerstone in the synthesis of a variety of anthraquinone (B42736) derivatives, which are pivotal in the dye and pigment industry. acs.org A key historical milestone is the Marschalk reaction, first described in 1936, which involves the condensation of leucoquinizarin with aldehydes to produce alkylated quinizarins. acs.orgresearchgate.net This reaction has been a subject of study for decades, with various methods developed for the synthesis of leucoquinizarin, traditionally involving reducing agents like sodium hydrosulfite. acs.org

More recent research has focused on developing more sustainable and efficient synthetic routes, including catalytic hydrogenation methods. acs.org

Theoretical studies, particularly those employing Density Functional Theory (DFT), have provided deeper insights into the fundamental properties of this compound. csic.es These computational investigations have been crucial in understanding its electronic structure, stability, and the keto-enol tautomerism it exhibits. DFT calculations have confirmed that the diketo tautomer is the most stable form, providing a better understanding of its reactivity. csic.es These theoretical models are invaluable for predicting the behavior of the molecule and for designing new derivatives with tailored properties.

Scope and Research Trajectories of this compound Derivatives

The derivatization of this compound opens up a vast chemical space with a wide range of potential applications. Researchers are actively exploring the synthesis and properties of new derivatives to harness their unique characteristics for various technological advancements.

One of the most promising research trajectories lies in the field of organic electronics . The ability to modify the anthracene core allows for the fine-tuning of the material's electronic properties, making these derivatives candidates for use in:

Organic Light-Emitting Diodes (OLEDs): Anthracene derivatives have been investigated for their potential as deep-blue emitters, which are crucial for high-quality displays and lighting. researchgate.net

Organic Field-Effect Transistors (OFETs): The ordered packing of these molecules can facilitate efficient charge transport, a key requirement for high-performance transistors. mdpi.com

Organic Redox Flow Batteries: The reversible redox behavior of the quinone/hydroquinone (B1673460) system makes these compounds attractive for energy storage applications. acs.org

In materials science , derivatives of this compound are being explored for the development of:

Sensors: The fluorescence properties of some derivatives can be modulated by the presence of specific analytes, leading to the development of chemical sensors.

Functional Polymers: Incorporation of the this compound moiety into polymer chains can impart unique thermal and photochemical properties, leading to applications such as thermodegradable and photoreversible crosslinked materials. mdpi.com

The following table provides a summary of some research findings on this compound and its derivatives:

| Compound/Derivative | Research Area | Key Findings |

| This compound (Leucoquinizarin) | Theoretical Chemistry | DFT calculations show the diketo tautomer to be the most stable form. csic.es |

| This compound (Leucoquinizarin) | Synthetic Chemistry | Central intermediate in the Marschalk reaction for synthesizing alkylated quinizarins. acs.orgresearchgate.net |

| 9,10-di(pyren-1-yl)anthracene (PyAnPy) | Organic Electronics | Acts as a deep-blue emitter in OLEDs with high efficiency. researchgate.net |

| Anthracene-based Polyurethane Networks | Materials Science | Exhibit tunable thermal degradation and photochemical curing properties. mdpi.com |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

anthracene-1,4,9,10-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O4/c15-9-5-6-10(16)12-11(9)13(17)7-3-1-2-4-8(7)14(12)18/h1-6,15-18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKNBVEKCHVXGPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C(=CC=C(C3=C2O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1060057 | |

| Record name | 1,4,9,10-Anthracenetetrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

476-60-8 | |

| Record name | 1,4,9,10-Anthracenetetrol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=476-60-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4,9,10-Tetrahydroxyanthracene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000476608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Leucoquinizarin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15369 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4,9,10-Anthracenetetrol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4,9,10-Anthracenetetrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Anthracene-1,4,9,10-tetraol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.826 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4,9,10-TETRAHYDROXYANTHRACENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CP3E23813Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for Anthracene 1,4,9,10 Tetraol and Its Analogues

Established Synthetic Pathways: Mechanistic and Catalytic Considerations

The predominant route to Anthracene-1,4,9,10-tetraol involves the reduction of corresponding anthraquinone (B42736) precursors. These pathways are characterized by their reliance on well-established reaction mechanisms, with significant research focused on optimizing catalytic conditions to enhance yield and purity.

Reductive Leuco-Formation from Anthraquinone Derivatives

This compound is the 2-electron reduced leuco form of quinizarin (B34044) (1,4-dihydroxyanthraquinone). acs.org This transformation is a cornerstone of its synthesis, converting the stable quinone system into the highly reactive tetraol. The efficiency of this reduction is paramount for subsequent derivatization reactions. Anthraquinone derivatives are widely employed in the production of valuable materials, and leuco-quinizarin is a particularly active and useful reactant for synthesizing a variety of these derivatives. acs.org

The construction of the fundamental anthraquinone framework often relies on classical organic reactions, most notably the Friedel-Crafts acylation and its variants. frontiersin.org These methods provide a reliable means to assemble the tricyclic core before the final reductive step.

One established strategy involves the Lewis acid-catalyzed Friedel-Crafts reaction. For instance, zinc iodide has been used to catalyze a Diels-Alder reaction between 1,3-dienes and aroylpropiolates, which is followed by an intramolecular Friedel-Crafts cyclization to yield a range of anthraquinone derivatives. frontiersin.org Similarly, the acetylation of anthracene (B1667546) itself can be achieved via a Friedel-Crafts reaction, leading to intermediates like 1-acetylanthracene, which can then be oxidized to form the corresponding acetylanthraquinones. researchgate.net These precursor synthesis routes are foundational, creating the specific anthraquinone needed for reduction to the target tetraol.

The reduction of the anthraquinone core to its leuco form can be effectively achieved using various metal-acid combinations. These systems provide the necessary reducing equivalents to convert the carbonyl groups of the quinone into hydroxyl groups.

A variety of metals, including zinc, tin, iron, magnesium, and aluminum, have been utilized as reducing agents in acidic environments. google.com The choice of acid, which can range from hydrochloric acid to acetic acid, influences the reaction kinetics and selectivity. google.com A notable example is the reduction of substituted anthraquinones using a mixture of hydriodic acid and red phosphorus, which efficiently yields the corresponding 9,10-dihydroanthracenes. researchgate.net For certain C-functionalizations of anthraquinones, a preliminary reduction to the leuco form using reagents like zinc in acetic acid is the most effective approach. colab.ws

Zinc-based systems are particularly prominent in the one-step reduction of anthraquinones due to their efficiency and relatively mild conditions. A simple and effective chemical method for the quantitative reduction of quinones involves their reaction with zinc metal in the presence of zinc ions. nih.gov

Different solvent systems can be employed with zinc to fine-tune the reduction. For example, the use of a Zn/pyridine (B92270) or a Zn/NaOH system is a well-documented method for the reduction of anthraquinones. beilstein-journals.orgresearchgate.net These methods are often used to generate the reduced species in situ for further reactions. Research has demonstrated that a reductive system of zinc and pyridine can be used in a single-step reaction to convert anthraquinone and its derivatives into 9,10-diacetoxy-anthracenes, a process that proceeds through the reduced leuco form. frontiersin.org

| Reductive System | Typical Substrate | Key Features | Reference |

|---|---|---|---|

| Zn / Acetic Acid | Hydroxy-anthraquinones | Effective for preparing leuco form prior to Claisen rearrangement. | colab.ws |

| HI / Red Phosphorus | Substituted Anthraquinones | Yields substituted 9,10-dihydroanthracenes. | researchgate.net |

| Zn / Pyridine | Anthraquinones | Commonly used reductive method for generating reduced intermediates. | beilstein-journals.orgresearchgate.net |

| Zn / NaOH | Anthraquinones | Alkaline reductive system for generating leuco compounds. | beilstein-journals.orgresearchgate.net |

| Zn metal / Zn ions | Quinones (e.g., Vitamin K) | Quantitative reduction to hydroquinones. | nih.gov |

Regioselective Functionalization Strategies

Achieving regioselective functionalization on the anthracene scaffold is a significant synthetic challenge, as multiple positions on the rings are available for electrophilic or nucleophilic attack. rsc.orgnih.gov The inherent electronic properties of anthracene favor reactions at the central 9,10-positions. researchgate.net Therefore, advanced strategies are required to direct functional groups to other specific sites, such as the terminal rings, to produce diverse analogues.

One powerful approach is the use of directing groups. For instance, N-directed electrophilic borylation has been developed to control the position of borylation on polycyclic aromatic hydrocarbons, thereby enabling the synthesis of specific regioisomers. rsc.orgnih.gov Another effective strategy is the use of steric hindrance. By introducing bulky substituents at the highly reactive 9,10-positions, it is possible to block reactions at adjacent sites (e.g., the 1- and 8-positions) and redirect subsequent functionalization to other, less hindered positions on the terminal rings. rsc.org These methods are crucial for overriding the natural reactivity of the anthracene core and accessing a wider range of specifically substituted analogues.

Derivatization from Pre-Existing Anthracene Scaffolds

An alternative to building the functionalized tricycle from scratch is to start with a pre-existing anthracene core and introduce the desired functional groups. This approach often involves a sequence of activation and coupling steps.

A common tactic is the initial halogenation of the anthracene scaffold. The resulting haloanthracenes can then serve as versatile handles for introducing a wide array of functional groups via transition metal-catalyzed cross-coupling reactions. beilstein-journals.orgrsc.org The Suzuki-Miyaura coupling, in particular, is widely used to form new carbon-carbon bonds by reacting haloanthracenes with arylboronic acids in the presence of a palladium catalyst. beilstein-journals.org This two-step sequence of halogenation followed by cross-coupling allows for the precise installation of substituents at specific positions, providing a modular and flexible route to complex anthracene analogues that would be difficult to access through other means.

Emerging Synthetic Approaches

The synthesis of anthracene derivatives, including the specifically functionalized this compound, has been revolutionized by modern catalytic methods. These emerging approaches offer greater efficiency, selectivity, and access to a diverse range of molecular structures compared to traditional synthetic routes, which often require harsh conditions and yield limited selectivity. frontiersin.orgnih.gov

Transition Metal-Catalyzed Syntheses of Anthracene Frameworks

Transition metal catalysis has become an indispensable tool in organic chemistry for constructing complex molecular architectures like the anthracene scaffold. nih.gov Catalysts based on metals such as palladium, rhodium, and gold enable novel reaction pathways, including cross-coupling, C-H activation, and cyclization reactions, that are essential for building and functionalizing the core anthracene structure. frontiersin.orgnih.gov

Palladium catalysis is a cornerstone in the synthesis of substituted anthracenes, offering versatile methods for creating tailored molecular frameworks. frontiersin.org Palladium-catalyzed cross-coupling reactions are widely employed to form the key carbon-carbon bonds necessary to assemble the anthracene core. frontiersin.org Furthermore, palladium(II)-catalyzed reactions involving C-H activation and subsequent cyclization provide efficient routes to functionalized anthracene derivatives. For instance, a Pd(II)-catalyzed process can initiate the alkenylation of a diphenyl carboxylic acid, followed by a secondary C-H activation and intramolecular C-C bond formation, leading to the anthracene skeleton. nih.gov

One-pot strategies using palladium catalysts have been developed to streamline the synthesis of complex structures like anthraquinones, which are closely related to hydroxylated anthracenes. nih.gov These methods can involve a sequence of palladium-catalyzed intermolecular acylation followed by an acid-promoted intramolecular cyclization. nih.gov The versatility of palladium catalysis allows for the synthesis of a wide array of derivatives by accommodating various functional groups on the starting materials. mdpi.com

Rhodium and gold catalysts have also emerged as powerful tools for constructing the anthracene framework, often providing unique reactivity and selectivity. beilstein-journals.org

Rhodium-catalyzed reactions, such as the oxidative coupling of arylboronic acids with internal alkynes, can selectively produce 1,2,3,4-tetrasubstituted anthracene derivatives. frontiersin.orgnih.govacs.org These reactions typically proceed in the presence of a copper co-oxidant. nih.govacs.org Another notable rhodium-catalyzed method is the oxidative benzannulation of N-adamantyl-1-naphthylamines with internal alkynes, which yields substituted anthracenes in moderate to good yields. nih.govbeilstein-journals.org The optimization of these catalytic systems involves screening various catalysts and solvents to achieve high efficiency. frontiersin.orgnih.gov

Gold-catalyzed synthesis has provided concise methods for producing substituted anthracenes through the cyclization of precursors like o-alkynyldiarylmethanes. beilstein-journals.org These reactions are often tolerant of various functional groups, including acid-sensitive ones. beilstein-journals.org Gold catalysis can also be employed in tandem cyclization-oxidation reactions and domino cyclizations to create complex polycyclic aromatic hydrocarbons from specifically designed enynes. acs.orgacs.orgbeilstein-journals.org

Solvent-Free Synthetic Protocols for this compound Inclusion Compounds

In line with the principles of green chemistry, solvent-free synthetic methods are gaining prominence. These protocols not only reduce environmental impact but can also offer unique reactivity and lead to the formation of novel materials. tandfonline.com

A solvent-free procedure has been successfully used to synthesize 9,10-dihydro-9,10-diphenylanthracene-2,3,6,7-tetraol, an analogue of the target compound. tandfonline.comtandfonline.com This demonstrates the feasibility of solid-state synthesis for complex anthracene tetraols. Such host molecules are of significant interest as they can form crystalline inclusion compounds with various guest molecules, driven by hydrogen bonding and π-stacking interactions. tandfonline.comtandfonline.com

Furthermore, mechanochemical synthesis, which involves reactions induced by mechanical force (e.g., grinding or milling), has been applied to the synthesis of anthracene derivatives. mit.educhemrxiv.org This solvent-free technique can promote reactions like the Diels-Alder cycloaddition to build extended iptycene structures from 1,4-anthraquinone, a derivative of the anthracene core. mit.edu Multicomponent reactions catalyzed by agents like Indium(III) chloride (InCl₃) have also been conducted under solvent-free conditions to produce complex anthracene-fused heterocycles. nih.govnih.gov These emerging protocols highlight a promising, sustainable direction for the synthesis of this compound and its inclusion compounds.

Optimization of Synthetic Yields and Purity Control in this compound Production

Achieving high yields and purity is critical for the practical application of this compound. This requires meticulous optimization of the synthetic process, with a focus on fine-tuning reaction conditions to maximize product formation and minimize side reactions.

Reaction Condition Tuning for Enhanced Selectivity

The selectivity of a synthetic transformation toward the desired anthracene derivative is highly dependent on the reaction conditions. Key parameters that can be tuned include the choice of catalyst, solvent, temperature, pressure, and reaction time. bohrium.comrsc.org

For instance, in catalytic hydrogenation reactions used to produce hydroxylated or saturated anthracenes, selectivity can be controlled by modifying these parameters. The hydrogenation of anthracene over ruthenium nanoparticles shows that adjusting hydrogen pressure and reaction time can selectively yield either partially or fully hydrogenated products. rsc.org At lower pressures and shorter times, hydrogenation of a single aromatic ring is favored, while more drastic conditions lead to further saturation. rsc.org Similarly, studies on palladium-catalyzed synthesis highlight the critical role of the catalyst, base, and oxidant in achieving high yields. mdpi.com The choice between different palladium precursors, such as PdCl₂(CH₃CN)₂ and Pd(OAc)₂, can dramatically affect the reaction's efficiency and the final product yield. mdpi.com

The following table, based on findings for a palladium-catalyzed furan (B31954) synthesis, illustrates how systematic variation of reaction parameters can be used to identify optimal conditions for a target molecule, a principle directly applicable to the synthesis of this compound. mdpi.com

Table 1: Example of Reaction Condition Optimization for a Palladium-Catalyzed Synthesis

| Entry | Catalyst | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 1 | PdCl₂(CH₃CN)₂ | Dioxane | K₂CO₃ | 80 | 2 | 94 | mdpi.com |

| 2 | Pd(OAc)₂ | Dioxane | K₂CO₃ | 80 | 6 | 80 | mdpi.com |

| 3 | Pd(acac)₂ | Dioxane | K₂CO₃ | 80 | 6 | 63 | mdpi.com |

| 4 | PdCl₂(CH₃CN)₂ | Toluene | K₂CO₃ | 80 | 4 | 75 | mdpi.com |

| 5 | PdCl₂(CH₃CN)₂ | Dioxane | Na₂CO₃ | 80 | 4 | 81 | mdpi.com |

This systematic approach of tuning reaction parameters is essential for enhancing the selectivity and yield in the production of highly functionalized molecules like this compound. mdpi.com

Advanced Chromatographic Purity Assessment (e.g., High-Performance Liquid Chromatography)

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of synthesized this compound and its analogues. Due to the structural similarity of potential impurities and side-products to the main compound, achieving complete separation can be challenging. Advanced HPLC methods are therefore required to ensure accurate purity determination.

The analysis of polyhydroxyanthracene compounds, which are structurally related to this compound, often involves reverse-phase HPLC with a C18 column. nih.gov A gradient mobile phase is typically employed, often consisting of a polar organic solvent like methanol (B129727) or acetonitrile (B52724) and an acidified aqueous solution, using acids such as phosphoric or acetic acid. nih.govnih.gov This gradient elution is necessary to separate compounds with a range of polarities that may be present in the crude product. nih.gov

A photodiode array (PDA) or UV-Vis diode array detector (DAD) is commonly used for detection. nih.govsepscience.com These detectors are crucial as they can acquire absorbance spectra across each eluting peak. This capability allows for an assessment of peak purity by comparing the spectra at different points within the peak (e.g., the upslope, apex, and downslope). chromatographyonline.com If the spectra are not identical, it indicates the presence of a co-eluting impurity. chromatographyonline.com For more definitive identification of impurities, HPLC can be coupled with mass spectrometry (LC-MS), which can distinguish co-eluting compounds based on their mass-to-charge ratio. sepscience.com

The quantitative determination of purity is typically achieved by calculating the peak area percentage of the main analyte relative to the total area of all detected peaks. chromforum.org However, a more accurate method involves the use of a calibration curve generated from standards of known concentration. The concentration of the analyte in a sample can then be determined by comparing its peak area to the calibration curve. chromforum.org

Table 1: HPLC Parameters for Analysis of Related Phenolic Compounds

| Parameter | Value/Description | Source |

| Column | Reverse-phase C18, 250 mm x 4.6 mm, 5 µm particle size | nih.gov |

| Mobile Phase | Gradient of polar organic solvent (e.g., methanol, acetonitrile) and acidified water | nih.govnih.gov |

| Detector | UV-Vis Diode Array Detector (DAD) | nih.gov |

| Purity Calculation | Peak area percentage or calibration curve | chromforum.org |

Validation of Structural Fidelity Post-Synthesis

Following synthesis and purification, it is imperative to validate the chemical structure of this compound and its analogues to confirm that the desired molecule has been formed. A combination of spectroscopic techniques is typically employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone of structural elucidation.

¹H NMR provides information about the number and chemical environment of hydrogen atoms in the molecule. chemicalbook.com For anthracene derivatives, specific chemical shifts and coupling patterns in the aromatic region can confirm the substitution pattern on the anthracene core.

¹³C NMR reveals the number of non-equivalent carbon atoms and provides insights into their hybridization and bonding. chemicalbook.com

2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity between protons, between protons and carbons, and between protons and carbons over multiple bonds, respectively. These are particularly valuable for unambiguously assigning signals in complex structures. mdpi.com

Mass Spectrometry (MS) is used to determine the molecular weight of the compound and to gain information about its structure through fragmentation patterns. mdpi.com High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. beilstein-journals.org Electrospray ionization (ESI) is a soft ionization technique commonly used for these types of compounds, often coupled with HPLC (LC-MS). nih.gov

Infrared (IR) Spectroscopy identifies the functional groups present in the molecule. For this compound, the characteristic broad absorption band of the hydroxyl (-OH) groups would be a key feature in the IR spectrum. mdpi.com

Table 2: Spectroscopic Data for this compound

| Technique | Key Findings | Source |

| ¹H NMR | Provides proton chemical shifts and coupling constants to confirm the aromatic structure. | chemicalbook.com |

| ¹³C NMR | Shows the number and type of carbon environments in the molecule. | chemicalbook.com |

| Mass Spectrometry | Confirms the molecular weight (C₁₄H₁₀O₄, Monoisotopic Mass: 242.0579 Da). Predicted collision cross section values can aid in identification. | uni.lu |

| IR Spectroscopy | Identifies the presence of hydroxyl (-OH) functional groups. | mdpi.com |

Chemical Reactivity and Mechanistic Investigations of Anthracene 1,4,9,10 Tetraol

Redox Chemistry: Oxidation and Reduction Pathways

The redox properties of anthracene-1,4,9,10-tetraol are central to its utility. The interconversion between its reduced (leuco) and oxidized (quinoid) forms is a key step in many synthetic applications.

Oxidation to Anthraquinone (B42736) Derivatives

This compound can be readily oxidized to form quinizarin (B34044) (1,4-dihydroxyanthraquinone). This oxidation is essential for creating the stable, colored quinoid structure characteristic of many anthraquinone dyes. The process restores the conjugated system responsible for the chromophoric properties of these compounds. Oxidizing agents such as potassium permanganate (B83412) or hydrogen peroxide can be employed for this transformation. The oxidation of the leuco form is a critical final step in syntheses starting from reduced precursors to achieve the desired dye.

In some synthetic pathways, the oxidation step follows other functionalization reactions. For instance, after the condensation of this compound with amines, the resulting leuco-dye is oxidized to produce the final stable dye molecule.

Reduction of Anthraquinones to Leucoquinizarin

The parent compound for many of these reactions, quinizarin, can be reduced to this compound. Traditional methods for this reduction often require stoichiometric amounts of inorganic reducing agents and acids or bases. acs.org However, recent advancements have focused on developing more sustainable methods.

Heterogeneous catalysts have been developed for the selective hydrogenation of quinizarin to leucoquinizarin under mild, continuous-flow conditions. acs.org This represents a significant improvement over conventional batch processes that use reductants like zinc in the presence of acid, which generate substantial waste. Catalytic methods, while potentially having a higher initial investment, offer benefits in terms of reduced reagent consumption and waste production.

Radical Anion Generation and Intermediates

The redox chemistry of anthraquinones, the oxidized counterparts of this compound, can involve the formation of radical intermediates. While direct studies on radical anion generation from this compound are not extensively detailed in the provided results, the broader context of anthraquinone chemistry suggests the possibility of single electron transfer (SET) mechanisms. rroij.com In some photochemical reactions of anthraquinone derivatives, the retarding effect of radical scavengers suggests the involvement of radical species. rsc.org

Nucleophilic and Electrophilic Reactivity of the Diketo-Skeleton

The highly active diketone skeleton of this compound allows it to act as both an electrophile and a nucleophile, enabling a wide range of substitution reactions. acs.org

Substitution Reactions with Diverse Nucleophiles (e.g., Amines, Halides)

The replacement of the hydroxyl groups in the oxidized form, quinizarin, with various nucleophiles is a common strategy for synthesizing a wide array of functionalized anthraquinone derivatives. For example, the hydroxyl groups can be substituted by chloride. wikipedia.org

Amination, the substitution with amines, is a particularly important reaction. The reaction of 1,4-dihydroxyanthraquinone with amines can lead to the formation of mono- and diaminoanthraquinones. mdpi.com Photochemically induced nucleophilic substitution has also been explored for anthraquinone derivatives. For instance, 1-methoxyanthraquinone (B1595750) reacts with ammonia (B1221849) under UV light to yield 1-aminoanthraquinone. rsc.org Similarly, 1-amino-2,4-dibromoanthraquinone (B109406) undergoes photoamination with alkylamines. oup.com

The following table summarizes selected nucleophilic substitution reactions on anthraquinone derivatives:

| Starting Material | Nucleophile | Product(s) | Reaction Conditions |

| 1-Methoxyanthraquinone | Ammonia (NH₃) | 1-Aminoanthraquinone, 1-Amino-4-methoxyanthraquinone | Pyrex-filtered UV light, 1:1 water-acetonitrile |

| 2-Methoxyanthraquinone | Ammonia (NH₃) | 2-Aminoanthraquinone, 1-Amino-2-methoxyanthraquinone | Pyrex-filtered UV light, 1:1 water-acetonitrile |

| 1-Amino-2,4-dibromoanthraquinone | Alkylamines | Photoaminated product | Irradiation with light corresponding to the first absorption band |

| 1,4-Dihydroxyanthraquinone | Butylamine (BuNH₂) | 1a, 1b | PhI(OAc)₂ catalyst |

Amination Mechanisms at the 1,4-Position of the Anthracene (B1667546) Core

The amination of 1,4-dihydroxyanthraquinone (quinizarin) is a key reaction for producing important dye intermediates. The mechanism can proceed through different pathways depending on the reaction conditions.

One proposed mechanism for the amination of 1,4-dihydroxyanthraquinone involves the addition of amines to the carbonyl group at the 1,4-position. In the presence of a copper ion catalyst, the 2-amination of 1,4-dihydroxyanthraquinone is initiated by the formation of a copper complex. oup.com This complex is then oxidized to a quinizarinquinone intermediate, which subsequently undergoes a Michael addition of the amine. oup.com The reduction of copper ions to metallic copper supports this proposed mechanism. oup.com

Another approach to amination involves the use of iodobenzene (B50100) diacetate as a catalyst for the reaction of 1,4-dihydroxyanthraquinone with butylamine. mdpi.com The proposed mechanism for the formation of the aminated product without a catalyst is also considered. mdpi.com Reductive amination, a process where a carbonyl group is converted to an amine via an imine intermediate, is a general strategy in organic synthesis, though its specific application to this compound was not detailed in the provided results. youtube.comyoutube.com

Cycloaddition Reactions (e.g., Diels-Alder Reactivity)

Anthracene and its derivatives are well-known dienes in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. blogspot.comvernier.comzbaqchem.com These reactions typically occur across the central 9,10-positions of the anthracene ring system. researchgate.net The reactivity in Diels-Alder reactions is generally enhanced by the presence of electron-donating groups on the diene. vernier.com Given that this compound possesses four electron-donating hydroxyl groups, it is expected to be a reactive diene.

Table 2: Illustrative Diels-Alder Reactions of Anthracene Derivatives

This table provides examples of typical Diels-Alder reactions involving anthracene, showcasing the reactants and general conditions.

| Diene | Dienophile | Product | Typical Conditions |

| Anthracene | Maleic Anhydride (B1165640) | 9,10-dihydroanthracene-9,10-α,β-succinic acid anhydride | Reflux in xylene |

| 9-Substituted Anthracenes | Acrylic Acid | 9-substituted-9,10-dihydro-9,10-ethanoanthracene derivatives | Varies |

| Anthracene | Dimethyl Fumarate | 9,10-Adduct | Thermal |

Information compiled from various sources on anthracene chemistry. oup.comblogspot.comvernier.comresearchgate.net

Stability and Degradation Pathways of this compound

The stability of this compound is limited, and it is susceptible to degradation, primarily through oxidation. Proper storage conditions recommend keeping the compound in a cool, dry place, away from direct sunlight, moisture, and extreme temperatures to maintain its integrity. guidechem.com

The primary degradation pathway for this compound is oxidation back to its corresponding anthraquinone, 1,4-dihydroxyanthraquinone (quinizarin). This oxidation can be initiated by chemical oxidants or through photochemical processes.

Photodegradation is a significant pathway for many anthracene derivatives. plos.orgd-nb.info For some 9,10-disubstituted anthracenes, direct photodimerization is sterically hindered. plos.orgresearchgate.net Instead, in the presence of air (oxygen), irradiation can lead to the formation of an endoperoxide across the 9,10-positions. plos.orgnih.gov This endoperoxide can be unstable and decompose further. plos.orgnih.gov The photocatalytic degradation of anthracene itself, often using a catalyst like TiO₂, is known to produce 9,10-anthraquinone as a major product. d-nb.info It is plausible that this compound follows a similar oxidative degradation pathway, ultimately leading to quinizarin and potentially other oxidized species.

Table 3: Potential Degradation Pathways for this compound

This table outlines the likely degradation mechanisms and the resulting products for this compound.

| Degradation Type | Initiator(s) | Key Intermediate(s) | Major Product(s) |

| Chemical Oxidation | Air (O₂), other oxidizing agents | - | 1,4-Dihydroxyanthraquinone (Quinizarin) |

| Photochemical Degradation | UV light, Air (O₂) | Endoperoxide | 1,4-Dihydroxyanthraquinone (Quinizarin), other decomposition products |

Pathways inferred from the degradation of related anthracene compounds. plos.orgd-nb.inforesearchgate.netnih.gov

Advanced Spectroscopic Characterization and Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic compounds in solution. omicsonline.org It provides detailed information on the chemical environment, connectivity, and dynamics of atomic nuclei. weebly.com For Anthracene-1,4,9,10-tetraol, NMR is indispensable for confirming the arrangement of protons and carbon atoms within the aromatic system. ntnu.edu

¹H NMR Chemical Shift Analysis of Hydroxyl and Aromatic Protons

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to its hydroxyl and aromatic protons. The chemical shift (δ), measured in parts per million (ppm), is highly sensitive to the electronic environment of each proton. oregonstate.edulibretexts.org

The four hydroxyl (-OH) protons are expected to appear significantly downfield. This is due to the deshielding effect of the electronegative oxygen atom and the formation of intramolecular hydrogen bonds, which further reduces the electron density around the protons. ucl.ac.uk Their signals are often broad and can be found in a range of approximately 9-13 ppm, typical for phenolic protons in highly conjugated systems. ucl.ac.ukpdx.edu

The aromatic protons on the anthracene (B1667546) core also resonate in a characteristic downfield region (typically 6.5-9.5 ppm) due to the ring current effect of the π-electron system. oregonstate.edulibretexts.org The specific chemical shifts of the protons at the C-2, C-3, C-5, C-6, C-7, and C-8 positions are influenced by the electronic effects of the hydroxyl substituents and their relative positions on the fused rings. A ¹H NMR spectrum for the compound is available for reference. chemicalbook.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Influencing Factors |

|---|---|---|

| Hydroxyl (OH) Protons | 9.0 - 13.0 | Electronegative oxygen, Intramolecular H-bonding |

Note: These are approximate ranges and can vary based on solvent and concentration.

Multi-dimensional NMR Techniques for Complex Structures

For complex molecules where 1D spectra can be crowded or ambiguous, multi-dimensional NMR techniques are employed to resolve structural details. weebly.comlibretexts.org These methods correlate signals from different nuclei, providing a roadmap of the molecular connectivity. omicsonline.orgnih.gov

COSY (Correlation Spectroscopy): This 2D NMR experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would reveal correlations between the neighboring protons on the unsubstituted aromatic ring (e.g., H-5 with H-6, H-6 with H-7, etc.), helping to trace the proton sequence.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. It is invaluable for assigning the carbon signals of the anthracene skeleton by linking them to their known proton counterparts.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. americanpharmaceuticalreview.com These methods are complementary and provide a characteristic "fingerprint" based on the molecule's functional groups and skeletal structure. researchgate.net

Diagnostic Vibrational Modes and Their Assignment

The IR and Raman spectra of this compound exhibit distinct bands corresponding to specific molecular vibrations. The assignment of these bands helps to confirm the presence of key functional groups. lookchemmall.comsns.it

O-H Stretching: A strong, broad absorption band in the IR spectrum, typically between 3200 and 3600 cm⁻¹, is a clear indicator of the hydroxyl groups. The broadness suggests hydrogen bonding.

C-H Stretching: Aromatic C-H stretching vibrations appear in the region of 3000-3100 cm⁻¹.

C=C Stretching: Aromatic ring stretching vibrations result in several sharp bands in the 1450-1600 cm⁻¹ region. These are characteristic of the anthracene core.

C-O Stretching: The stretching vibration of the phenolic C-O bond is expected to produce a strong band in the IR spectrum, typically around 1200-1260 cm⁻¹.

C-H Bending: Out-of-plane C-H bending vibrations give rise to strong bands in the 700-900 cm⁻¹ region of the IR spectrum, and their positions can provide clues about the substitution pattern on the aromatic rings. researchgate.net

An experimental IR spectrum for this compound is available, which can be used for direct analysis. chemicalbook.com

Table 2: Diagnostic Vibrational Frequencies for this compound

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Spectroscopy |

|---|---|---|

| O-H Stretch (H-bonded) | 3200 - 3600 | IR (strong, broad) |

| Aromatic C-H Stretch | 3000 - 3100 | IR (medium), Raman (strong) |

| Aromatic C=C Stretch | 1450 - 1600 | IR/Raman (multiple sharp bands) |

| C-O Stretch (Phenolic) | 1200 - 1260 | IR (strong) |

Correlating Experimental and Theoretical Vibrational Spectra

To achieve unambiguous assignment of the observed vibrational bands, experimental spectra are often correlated with theoretical spectra generated through computational methods like Density Functional Theory (DFT). lookchemmall.comresearchgate.net This approach involves calculating the optimized geometry of the molecule and its vibrational frequencies in silico. acs.org

The calculated frequencies are often systematically scaled to correct for approximations in the theoretical model and to improve the match with experimental data. lookchemmall.com By comparing the positions and intensities of the calculated bands with the experimental IR and Raman spectra, a detailed and reliable assignment of even complex vibrational modes can be achieved. This correlation is particularly powerful for distinguishing between subtle structural features and understanding the vibrational character of the entire molecule. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that provides information on the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio (m/z) of its ions. libretexts.org An available mass spectrum for this compound can be referenced. chemicalbook.com

For this compound (C₁₄H₁₀O₄), high-resolution mass spectrometry would determine its exact molecular weight with high precision, confirming the molecular formula. The nominal molecular weight is approximately 242.23 g/mol .

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. When the molecular ion (M⁺˙) is formed, it can break down into smaller, characteristic fragment ions. The analysis of these fragments helps to piece together the molecular structure. Consistent fragmentation patterns are often observed in metabolites of polynuclear aromatic hydrocarbons. worldscientific.com For this compound, expected fragmentation pathways could include:

Loss of a hydroxyl radical (•OH)

Sequential loss of water molecules (H₂O)

Expulsion of carbon monoxide (CO) or related fragments, which is common for quinone-like structures. libretexts.orgnist.gov

The stability of the resulting fragment ions often dictates the most prominent peaks in the spectrum, providing further insight into the molecule's chemical nature. libretexts.org

GC-MS for Volatile Derivatives

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. nih.govresearchgate.net For polycyclic aromatic hydrocarbons (PAHs) and their derivatives, which often require derivatization to increase their volatility, GC-MS provides both separation and identification capabilities. nih.govmaxapress.com The gas chromatograph separates the components of a mixture, and the mass spectrometer provides detailed mass spectra that allow for the identification of the individual compounds. researchgate.net Methods have been developed for the analysis of various PAH derivatives in complex matrices, demonstrating the utility of GC-MS in this field. who.int

Electrospray Ionization Mass Spectrometry (ESI-MS) for Quinone Derivatives

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules, such as quinone derivatives. researchgate.netmpg.de In a study focused on the rapid analysis of quinones, a derivatization strategy using cysteamine (B1669678) was employed to introduce an amine group, thereby enhancing the ionization efficiency of the quinones for ESI-MS analysis. researchgate.net This method proved to be highly sensitive, with low limits of detection for various quinones, including 1,4-anthraquinone. researchgate.net ESI-MS has also been successfully applied to the detection and quantification of DNA adducts of other polycyclic aromatic hydrocarbons, highlighting its versatility in studying complex biological interactions. umn.edubioscientifica.comuio.no

Electronic Spectroscopy: UV-Visible Absorption and Fluorescence Studies

The electronic properties of anthracene and its derivatives are readily investigated using UV-visible absorption and fluorescence spectroscopy. These techniques provide information about the electronic transitions within the molecule and the subsequent relaxation processes.

The absorption spectra of 9,10-disubstituted anthracenes typically exhibit structured bands in the 325–425 nm range, which are attributed to π-π* transitions of the anthracene core. mdpi.com Similarly, the absorption spectrum of anthracene-9-carboxylic acid shows peaks around 330-384 nm, assigned to the 1La band. researchgate.net The fluorescence spectra of these compounds are often sensitive to the solvent environment and concentration. researchgate.net For instance, anthracene-9-carboxylic acid exhibits a structured fluorescence spectrum in water, while a broad, red-shifted emission is observed in aprotic solvents. researchgate.net

Analysis of π-π* Electronic Transitions

The electronic spectra of anthracene derivatives are dominated by π-π* transitions. mdpi.commdpi.com In 9,10-disubstituted anthracenes, the absorption bands observed between 325 and 425 nm correspond to the S₀ → S₁ (π-π) transition of the anthracene core. mdpi.com The introduction of silyl (B83357) groups at the 9 and 10 positions of anthracene leads to a significant bathochromic (red) shift in the absorption maximum of the 1La band, indicating an extension of the π-conjugation through σ-π and σ-π* conjugation. mdpi.comnih.gov This extended conjugation also results in an increased molecular extinction coefficient. mdpi.comnih.gov

Vibronic Structure Analysis in Absorption and Emission Spectra

The absorption and emission spectra of many anthracene derivatives exhibit well-resolved vibronic structure, which provides insights into the vibrational modes coupled to the electronic transitions. nih.govubc.ca The analysis of this vibronic structure, often aided by theoretical calculations, allows for the assignment of specific vibrational frequencies in both the ground and excited electronic states. nih.gov For instance, the emission spectrum of a gold-dithiolate complex shows progressions in the C=C stretching mode of the ligand and a mode involving gold-dithiolate stretching. nih.gov The similarity in the potential energy surfaces of the ground and excited states can be inferred from the correspondence between the vibrational frequencies in the absorption and fluorescence spectra. ubc.ca

Time-Resolved Fluorescence Spectroscopy for Excited State Dynamics

Time-resolved fluorescence spectroscopy is a powerful tool for probing the dynamics of electronically excited states. montana.eduosti.gov By measuring the fluorescence decay as a function of time after pulsed laser excitation, the rates of various relaxation processes, including fluorescence and energy transfer, can be determined. montana.edud-nb.info The fluorescence lifetime (τf) is a key parameter obtained from these measurements and is inversely proportional to the rate of fluorescence decay. montana.edu For many fluorophores, the fluorescence decay is a first-order process, resulting in an exponential decay of the fluorescence intensity. montana.edu Studies on various anthracene derivatives have utilized this technique to understand their excited-state behavior. psu.edunih.gov

Electron Paramagnetic Resonance (EPR) for Radical Intermediates

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for the detection and characterization of paramagnetic species, including radical intermediates that may be formed during chemical or electrochemical processes involving this compound. While direct EPR studies on radical intermediates of this compound are not extensively documented in the literature, valuable insights can be drawn from research on structurally related compounds, such as anthraquinone (B42736) and its hydroxylated derivatives.

The oxidation of hydroquinones is known to proceed via semiquinone radical intermediates. For this compound, a one-electron oxidation would be expected to form a semiquinone-type radical cation. The key EPR parameters for characterizing such a radical are the g-factor and the hyperfine coupling constants (A), which provide information about the electronic environment of the unpaired electron and its interaction with nearby magnetic nuclei, respectively.

Studies on the radical anions of substituted anthraquinones, formed by one-electron reduction, offer a useful comparison. For instance, the radical anion of 2,6-dihydroxyanthraquinone (B191064) (DHAQ) has been observed to have a g-factor of 2.0046. nih.govacs.org This value is typical for organic radicals where the spin is delocalized over a π-system containing oxygen atoms. The unpaired electron spin density in such radicals is distributed across the aromatic framework. nih.gov

The hyperfine structure of the EPR spectrum arises from the coupling of the unpaired electron with the protons on the anthracene core. The magnitude of the hyperfine splitting constants is proportional to the spin density at the corresponding carbon atom. For the radical anion of unsubstituted anthraquinone, the proton hyperfine splitting constants have been determined and assigned. psu.edu

In the case of a radical intermediate derived from this compound, the four hydroxyl groups would significantly influence the electron spin density distribution. Research on the semiquinone radical of 1,4-dihydroxy-9,10-anthraquinone has shown that the hyperfine splitting from the hydroxyl protons is weak, in the range of 0.5 to 0.7 Gauss, due to the formation of intramolecular hydrogen bonds. researchgate.net A similar effect would be anticipated for the radical of this compound, with the spin density being delocalized across the entire π-system, influenced by the electron-donating nature of the four hydroxyl groups. The EPR spectra of semiquinone species have been identified in the reaction products of ozone with various polycyclic aromatic compounds, including anthracene and 9,10-anthraquinone. nih.govrsc.org

Based on these related systems, the hypothetical semiquinone radical of this compound is expected to exhibit a complex and well-resolved EPR spectrum, characterized by a g-factor in the range typical for semiquinone radicals and a hyperfine structure dominated by couplings to the aromatic protons. The specific values of the hyperfine coupling constants would provide detailed information about the electronic structure of this transient species.

Table 1: Representative EPR Data for Radical Anions of Related Anthraquinone Derivatives

| Compound | g-factor | Hyperfine Splitting Constants (Gauss) | Reference |

| 2,6-Dihydroxyanthraquinone (DHAQ) Radical Anion | 2.0046 | Not specified | nih.govacs.org |

| 1,4-Dihydroxy-9,10-anthraquinone Semiquinone Radical | Not specified | aH(OH) = 0.5 - 0.7 | researchgate.net |

| Anthraquinone Radical Anion | Not specified | aH1,4,5,8 = 0.98, aH2,3,6,7 = 0.38 | psu.edu |

Theoretical and Computational Chemistry of Anthracene 1,4,9,10 Tetraol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a robust framework for investigating the electronic structure and properties of molecules. irjweb.com By approximating the many-electron problem to one based on the electron density, DFT provides a balance of accuracy and computational cost, making it suitable for studying medium-sized organic molecules like anthracene-1,4,9,10-tetraol.

Geometry Optimization and Electronic Structure Analysis

Geometry optimization is a fundamental computational step that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, DFT calculations would be used to predict key structural parameters such as bond lengths, bond angles, and dihedral angles. These optimized coordinates are crucial for all subsequent property calculations.

While specific DFT-optimized geometric parameters for isolated this compound are not extensively detailed in the surveyed literature, studies on its self-assembly on gold surfaces indicate that the molecule may undergo keto-enol tautomerization, suggesting a flexible structure that can adapt to its environment. researchgate.net The electronic structure of the molecule is characterized by a π-conjugated system across the anthracene (B1667546) core, with significant electronic influence from the four hydroxyl groups. These substituents are expected to modulate the electron density distribution across the aromatic rings.

Table 1: General Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₀O₄ uni.lu |

| Molecular Weight | 242.23 g/mol sigmaaldrich.com |

| Common Name | Leucoquinizarin |

| IUPAC Name | 9,10-dihydroxy-2,3-dihydro-1,4-anthracenedione sigmaaldrich.com |

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Molecular Reactivity

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). taylorandfrancis.com The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. irjweb.comresearchgate.net A smaller gap generally implies higher reactivity. researchgate.net

For this compound, its known chemical behavior supports the predictions of FMO theory. It is described as a highly active compound that can function as both an electrophile and a nucleophile. This dual reactivity is attributed to its diketone skeleton and redox-active hydroxyl groups, which influence the energies and spatial distributions of the frontier orbitals. For instance, the amination of leucoquinizarin involves the addition of amines, a nucleophilic attack, highlighting the electrophilic character of the anthracene core.

Although precise, calculated energy values for the HOMO, LUMO, and the resulting energy gap for this compound are not available in the reviewed literature, DFT studies on substituted anthracenes show that the positions of substituents have a strong influence on the HOMO-LUMO gap. acs.org The four hydroxyl groups on the tetraol are expected to significantly raise the HOMO energy and alter the LUMO energy compared to unsubstituted anthracene, thereby tuning its reactivity.

Table 2: Principles of Frontier Molecular Orbital (FMO) Theory in Reactivity Prediction

| Orbital/Concept | Chemical Significance | Implication for this compound |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital; relates to electron-donating ability (nucleophilicity). wikipedia.org | The hydroxyl groups are expected to contribute significantly to the HOMO, enhancing nucleophilic potential. |

| LUMO | Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability (electrophilicity). wikipedia.org | The π-system of the anthracene core provides an accessible LUMO for electrophilic reactions. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity and kinetic stability. irjweb.com | A modulated gap would explain its role as a reactive intermediate in dye synthesis. chemicalbook.com |

Mulliken Atomic Charge Distribution and Molecular Electrostatic Potential Mapping

The distribution of electron density within a molecule is not uniform. Some atoms bear partial positive charges while others bear partial negative charges, which dictates the molecule's electrostatic interactions. Mulliken population analysis is a method to calculate these partial atomic charges from the molecular wavefunction, though it is known to be sensitive to the choice of basis set. niscpr.res.inuni-muenchen.de

A more visual and chemically intuitive tool is the Molecular Electrostatic Potential (MEP) map. uni-muenchen.delibretexts.org The MEP maps the electrostatic potential onto the electron density surface of a molecule. researchgate.net Different colors represent different potential values: red typically indicates regions of negative potential (electron-rich, attractive to electrophiles), while blue indicates regions of positive potential (electron-poor, attractive to nucleophiles). Green and yellow represent intermediate potentials. researchgate.net

For this compound, an MEP map would be expected to show significant negative potential around the oxygen atoms of the hydroxyl groups due to their high electronegativity and lone pairs of electrons. These sites would be the most likely points for hydrogen bonding and electrophilic attack. The hydrogen atoms of the hydroxyl groups would, in turn, show positive potential. The aromatic rings would display a more complex potential surface, reflecting the delocalized π-electron system. Specific Mulliken charges and MEP maps for this compound are not available in the surveyed literature.

Natural Bond Orbital (NBO) Analysis for Bioactivity Prediction

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding and electron delocalization within a molecule. uni-muenchen.deq-chem.com It transforms the calculated wave function into a set of localized orbitals corresponding to core electrons, lone pairs, and two-center bonds (the "natural Lewis structure"). uni-muenchen.de A key feature of NBO analysis is its ability to quantify delocalization effects by examining the interactions between filled (donor) and empty (acceptor) orbitals. wisc.edu The stabilization energy (E(2)) associated with a donor-acceptor interaction (e.g., a lone pair donating into an antibonding orbital) is calculated via second-order perturbation theory. uni-muenchen.de These energies reveal the strength of hyperconjugative and conjugative interactions, which are fundamental to understanding molecular stability, structure, and reactivity.

In the context of bioactivity, NBO analysis can help identify key intramolecular and intermolecular interactions, such as hydrogen bonds, that govern the binding of a molecule to a biological target. researchgate.net For this compound, NBO analysis would quantify the delocalization of the oxygen lone pairs into the anthracene π-system and characterize the nature of the C-O and O-H bonds. While a detailed NBO analysis for this specific molecule is not present in the reviewed literature, a study on a ruthenium complex with a leucoquinizarin ligand highlights the use of NBO in understanding complex bonding environments. acs.org

Time-Dependent DFT (TD-DFT) for Excited State Properties and Spectroscopic Prediction

While DFT is primarily a ground-state theory, its extension, Time-Dependent Density Functional Theory (TD-DFT), is a powerful and widely used method for studying electronically excited states. mdpi.comresearchgate.net TD-DFT can accurately predict the energies of vertical electronic transitions, which correspond to the absorption of light by a molecule. This allows for the simulation of UV-Visible absorption spectra, providing insights into the electronic transitions responsible for the observed absorption bands. beilstein-journals.org

A study of leucoquinizarin using ultraviolet-visible linear dichroism spectroscopy found that TD-DFT calculations were in good agreement with the experimental spectra. researchgate.net The analysis allowed for the assignment of several excited electronic states. The results indicated that the main absorption transition observed at lower energies (around 365 nm) is polarized along the long axis of the molecule (in-plane). A more complex, weaker set of transitions at higher energies (230-320 nm) was found to be transversally polarized. researchgate.net This agreement between experimental and theoretical results underscores the utility of TD-DFT in assigning complex electronic spectra.

Table 3: Summary of TD-DFT and Spectroscopic Findings for Leucoquinizarin

| Spectral Region | Observed Characteristics | Polarization (from LD and TD-DFT) |

|---|---|---|

| ~365 nm | Strongest absorption in the lowest energy part | Longitudinally in-plane polarized researchgate.net |

Molecular Dynamics (MD) Simulations for System Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.govresearchgate.net By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of dynamic processes, such as conformational changes, molecular recognition, and solvent effects.

For this compound, MD simulations have been mentioned in the context of understanding its behavior in complex environments. For example, MD calculations have been used to help interpret experimental data on the self-assembly of leucoquinizarin on a gold (Au(111)) surface. Such simulations can reveal the preferred orientations and intermolecular interactions that drive the formation of ordered molecular layers.

Enzyme-Ligand Complex Stability and Dynamics

The stability and dynamics of enzyme-ligand complexes involving this compound have been explored through computational methods, particularly in the context of bioremediation. Molecular dynamics (MD) simulations are a key tool for assessing the stability of these complexes over time.

In a study investigating the bioremediation of anthracene, the interaction between various anthracene derivatives, including this compound, and the enzyme manganese peroxidase from the fungus Lachnellula suecica was examined. researchgate.net Following molecular docking to predict the binding pose, MD simulations were performed using the OpenMM engine and AMBER force field. researchgate.net These simulations confirmed the formation of stable enzyme-ligand complexes, which is a crucial indicator for sustained enzymatic activity. researchgate.net The stability of the complex suggests that manganese peroxidase can effectively bind to its substrate, a prerequisite for the degradation process. researchgate.net

In Silico Approaches for Predicting Biological Interactions and Bioremediation

In silico methods, such as molecular docking and molecular dynamics, are powerful predictive tools in bioremediation research. researchgate.net They allow for the rapid screening of potential enzymes and the elucidation of interaction mechanisms at a molecular level, saving time and resources compared to purely experimental approaches. researchgate.netnih.gov These computational techniques are particularly useful for studying the interactions between pollutants like polycyclic aromatic hydrocarbons (PAHs) and microbial enzymes that can degrade them. researchgate.netresearchgate.netplos.org

One prominent application of these methods is seen in the study of anthracene degradation. researchgate.net Researchers have used in silico approaches to investigate how fungal manganese peroxidase could be used for the bioremediation of anthracene. researchgate.net In this context, molecular docking was employed to predict the binding affinity and interaction patterns of several anthracene derivatives, including this compound, with the active site of manganese peroxidase. researchgate.net

The molecular docking tool Autodock Vina was used to calculate the binding energies between the ligands and the enzyme. researchgate.net Visualization of these interactions was carried out using Discovery Studio, which helps in identifying the specific amino acid residues involved in the binding. researchgate.net For instance, the study identified interactions between anthracene and ALA271 and LEU275 residues of the adrenergic receptor beta 2, demonstrating the capability of these tools to pinpoint key residues. researchgate.net While the specific residues for this compound with manganese peroxidase are not detailed in the abstract, the methodology is established.

The binding energy is a critical parameter derived from docking studies, indicating the strength of the interaction between a ligand and a protein. A more negative binding energy suggests a more favorable and stable interaction. In the study of manganese peroxidase, this compound was one of several ligands docked to the enzyme's active site. researchgate.net The results were compared with other anthracene derivatives to identify the most promising substrates for bioremediation. For example, Anthracene-2,6-dicarboxylic acid was identified as a particularly strong ligand with a binding energy of -9.3 kcal/mol. researchgate.net

Table 1: In Silico Tools and Findings for this compound Interaction

| In Silico Technique | Software/Tool | Purpose | Key Finding Related to this compound |

|---|---|---|---|

| Molecular Docking | Autodock Vina | Predict binding affinity and pose of the ligand in the enzyme's active site. | This compound was studied as a potential ligand for manganese peroxidase in the context of anthracene bioremediation. researchgate.net |

| Visualization | Discovery Studio | Visualize and analyze the molecular interactions within the docked complex. | Used to elucidate the enzyme-substrate interactions for various anthracene derivatives, including this compound. researchgate.net |

| Molecular Dynamics Simulation | OpenMM engine, AMBER force field | Confirm the stability of the enzyme-ligand complex over time. | Simulations confirmed the formation of a stable complex between manganese peroxidase and its ligands, suggesting potential for sustained enzymatic activity. researchgate.net |

These in silico predictions are invaluable for prioritizing substrates and enzymes for further experimental validation in bioremediation applications. nih.gov

Supramolecular Chemistry and Host Guest Systems

Hydrogen Bonding Motifs in Crystal Structuresresearchgate.net

In the solid state, Anthracene-1,4,9,10-tetraol molecules often engage in dimeric interactions through O–H···O hydrogen bonds. Crystallographic analysis has identified these dimeric motifs, with a characteristic O–H···O distance of approximately 2.85 Å. This type of interaction is common in polyhydroxy aromatic compounds. For instance, a related compound, 1,8,10-trihydroxy-10-(prop-2-enyl)anthracen-9(10H)-one, also forms centrosymmetrically related O–H···O hydrogen-bonded dimers in its crystal structure. nih.gov Such interactions can be classified as strong hydrogen bonds, comparable in strength to those seen in carboxylic acid dimers, and they are a primary force in the self-assembly of these molecules. mdpi.com

Table 1: Hydrogen Bonding Parameters in Anthracene (B1667546) Tetraol and Related Systems

| Compound/System | Interaction Type | Interaction Distance (Å) | Reference |

|---|---|---|---|

| This compound | Dimeric O–H···O | ~2.85 | |

| Conformationally Locked Tetrol | Intermolecular O–H···O | ~1.82 | researchgate.net |

| 1,8,10-trihydroxy-10-(prop-2-enyl)anthracen-9(10H)-one | Intermolecular O-H···O | Not Specified | nih.gov |

| Acrylic Acid Dimer Model | O–H···O | 2.69 | mdpi.com |

| Acrylic Acid Dimer Model | C–H···O | 3.39 | mdpi.com |

This table is interactive. Click on the headers to sort.

Beyond simple dimerization, the multiple hydroxyl groups on the anthracene core lead to the formation of extensive and intricate intermolecular hydrogen-bonding networks. researchgate.net In polyol systems like tetraols, molecules can be interlinked by numerous O–H···O bonds to create complex three-dimensional structures. researchgate.net For example, in a related C2h symmetric tetraol, molecules are connected by hydrogen bonds to form helical chains, which are then laterally connected to neighboring helices, creating a robust 3D network. researchgate.net Weaker C–H···O interactions often supplement these primary networks, further stabilizing the crystal packing and linking the primary structural motifs. researchgate.netnih.gov The interplay of these different hydrogen bonds is crucial in determining the final crystalline architecture. researchgate.net

π-π Stacking Interactions in Solid-State Architecturesresearchgate.netresearchgate.net

Table 2: π-π Stacking Distances in Anthracene Derivatives

| Compound/System | Interaction Type | Interplanar Distance (Å) | Reference |

|---|---|---|---|

| This compound | π-π Stacking | 3.4–3.6 | |

| cis-bis[1-(9-anthracene)]phosphirane Pt(II) Complex | Intermolecular π-π Stacking | 3.33(4) | nih.gov |

| cis-bis[1-(9-anthracene)]phosphirane Pt(II) Complex | Intramolecular π-π Stacking | 3.48(6) | nih.gov |

| ACA-BPEE Cocrystal | Face-to-face π···π | 3.54–4.06 | mdpi.com |

| ACA-BPE Cocrystal | Face-to-face π···π | 3.55–4.15 | mdpi.com |

This table is interactive. Click on the headers to sort.

Formation of Inclusion Compounds and Cocrystalsresearchgate.netnih.gov

The well-defined cavities and surfaces created by the supramolecular assembly of host molecules like anthracene tetraols allow them to entrap other molecules (guests), forming inclusion compounds or cocrystals. researchgate.netoatext.com This process involves a geometrically limited fit between the host cavity and the guest molecule. oatext.com An analogous compound, 9,10-dihydro-9,10-diphenylanthracene-2,3,6,7-tetraol, demonstrates this capability by forming 1:3 hydrogen-bonded cocrystalline adducts with guest molecules such as ethanol (B145695) and dimethyl sulfoxide (B87167) (DMSO). researchgate.net The ability to form such host-guest complexes makes these tetraols potential candidates for use as cocrystal formers for a variety of industrial applications. researchgate.net

The versatility of the anthracene framework allows for the rational design and synthesis of more complex host systems, including chiral tetraol compounds. researchgate.net By introducing chiral moieties, it is possible to create host molecules for applications in stereoselective synthesis and separation. For example, a chiral tetraol containing two tartrate moieties was designed and synthesized for the enantioselective oxidation of sulfides. acs.org The strategy of using enantiomerically pure building blocks, known as chirality-assisted synthesis, can be employed to direct the assembly of highly ordered and complex structures, such as large, cage-like capsules held together by hydrogen bonds. researchgate.net

A key feature of host-guest systems is their ability to exhibit selectivity, which is defined by differences in binding affinity for structurally related guest molecules. rsc.org This selectivity can be engineered by modifying the host's structure. Anthracene-based hosts have shown notable selectivity in various applications. For instance, a synthetic cage molecule containing anthracene units can accommodate a guest molecule like pyrene (B120774) within its cavity, protecting it from external reactants and demonstrating high selectivity. nih.gov In another example, a crown ether derivative bearing two anthracene units was used to form co-crystals that could selectively detect specific volatile organic compounds through changes in fluorescence, highlighting the potential for creating selective sensors. nih.gov

Table 3: Mentioned Chemical Compounds

| Compound Name | Synonym(s) |

|---|---|

| This compound | Leucoquinizarin, 1,4,9,10-Tetrahydroxyanthracene |

| 1,8,10-trihydroxy-10-(prop-2-enyl)anthracen-9(10H)-one | |

| 9,10-dihydro-9,10-diphenylanthracene-2,3,6,7-tetraol | |

| Ethanol | |

| Dimethyl sulfoxide | DMSO |

| Pyrene | |

| 1,2,4,5-tetracyanobenzene | TCNB |

| 4-methylpyridine | |

| Chloroform | |

| 9-anthracenecarboxylic acid | ACA |

| 1,2-bis(4-pyridyl)ethylene | BPEE |

This compound as a Building Block for Complex Supramolecular Assemblies

This compound, also known as leucoquinizarin, has emerged as a molecule of significant interest in the field of supramolecular chemistry due to its potential as a versatile building block for the construction of complex, ordered molecular architectures. Its unique structure, featuring a polycyclic aromatic core and four hydroxyl groups, allows for a variety of intermolecular interactions that can drive self-assembly processes.